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Compound of Interest

Compound Name: Aluminium fluoride

Cat. No.: B100371

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations used
to determine the properties of Aluminum Trifluoride (AIFs3). It is intended for researchers,
scientists, and professionals in drug development who are interested in the computational
chemistry of this important inorganic compound. The guide details the methodologies employed
in both theoretical calculations and experimental validations, presents key quantitative data in a
structured format, and visualizes the computational workflows involved.

Computational and Experimental Methodologies

The study of AlFs properties relies on a combination of sophisticated computational models and
experimental validation techniques. Quantum chemical calculations, particularly those based
on Density Functional Theory (DFT), are central to predicting the structural, electronic, and
vibrational characteristics of AlFs.

A typical workflow for the quantum chemical calculation of AlFs properties involves several key
steps, from geometry optimization to the calculation of various material properties. The choice
of functional and basis set is crucial for obtaining accurate results that correlate well with
experimental data.
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Geometry Optimization: The first step in most quantum chemical calculations is to find the
minimum energy structure of the molecule or crystal.[1] This is an iterative process where the
energy and gradients of the system are calculated repeatedly while adjusting the atomic
coordinates until a stationary point on the potential energy surface is found.[1] For solid-state
AlFs3, this involves optimizing the lattice parameters and the positions of the atoms within the
unit cell.[2][3]

Property Calculations: Once the geometry is optimized, a range of properties can be
calculated. These include:

o Electronic Properties: The electronic band structure, density of states (DOS), and band gap
are calculated to understand the electronic nature of the material.[4] Many-body effects can
be included through the GW approximation to improve the accuracy of the band gap
calculation.[5]

 Vibrational Properties: Phonon frequencies are calculated to analyze the vibrational modes
of the crystal lattice.[2] These are essential for understanding the infrared (IR) and Raman
spectra of the material and for calculating thermodynamic properties.[6]

e Thermodynamic Properties: Properties such as the enthalpy of formation, Gibbs free energy,
entropy, and heat capacity are calculated from the vibrational frequencies and electronic
energies.[6][7][8]

Common Theoretical Approaches:

e Density Functional Theory (DFT): This is the most widely used method for solid-state
calculations. Functionals such as the Generalized Gradient Approximation (GGA) with the
Perdew-Burke-Ernzerhof (PBE) parameterization are commonly employed.[4][7] Hybrid
exchange-correlation functionals are also used to improve the accuracy of the calculations,
particularly for vibrational properties.[2]

e Ab Initio Methods: These methods are based on first principles and do not rely on empirical
parameters.[7] They are computationally more expensive but can provide very accurate
results.

e Molecular Dynamics (MD): MD simulations are used to study the behavior of AlFs at different
temperatures and pressures, particularly in molten salt systems.[9]
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Experimental techniques are crucial for validating the results of quantum chemical calculations.

o X-ray Diffraction (XRD): Used to determine the crystal structure and lattice parameters of
solid AlFs.[10]

e Photoelectron Spectroscopy (PES): Techniques like Ultraviolet Photoelectron Spectroscopy
(UPS) and X-ray Photoelectron Spectroscopy (XPS) are used to probe the electronic
structure and density of states.[4]

» Electron Energy Loss Spectroscopy (EELS): Provides information about the electronic
excitations and optical properties of the material.[4]

« Infrared (IR) and Raman Spectroscopy: Used to measure the vibrational frequencies of the
different phases of AlFs.[2]

Quantitative Data on AlFs Properties

The following tables summarize the key quantitative data for AlFs obtained from both
computational studies and experimental measurements.

Table 1: Structural Properties of AlF3
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Property Phase Value Method Reference
Lattice
Parameters
a a-AlFs 4931 A Experimental [11]
C a-AlFs 12.466 A Experimental [11]
a a-AlFs 5.002 A PBE [11]
C a-AlFs 12.604 A PBE [11]
PBE (Quantum
a cubic 3.589 A @ [7]
Espresso)
Unit Cell Volume  o-AlFs 0.261519 nm3 Experimental [12]
Bond Length (Al- Gas Electron
Gaseous 163 pm ) ) [12][13]
F) Diffraction
Bond Angle (F-
Gaseous 120° VSEPR Theory [14][15]
Al-F)
Coordination
Geometry
Aluminum Solid Octahedral Experimental [12]
Aluminum Gaseous Trigonal Planar VSEPR Theory [12][14]
Table 2: Electronic and Optical Properties of a-AlFs
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Property Value Method Reference
Band Gap 10.81 eV PFT (GGA'_PBE) with [4]
GW correction
10 eV Experimental [5]
Band Gap Type Direct PFT (GGA__PBE) with [4]
GW correction
Main Absorption Peak  ~25 eV EELS [4]
Bader Charge (Al) +2.565 e PBE [11]
Bader Charge (F) -0.855 e PBE [11]
Table 3: Vibrational Frequencies of Gaseous AlFs (Dsh symmetry)
Mode Symmetry Frequency (cm™?) Reference
1 Ar' 690 [16]
2 A" 297 [16]
3 E' 935 [16]
4 E' 263 [16]
Table 4: Thermodynamic Properties of AlF3
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Property Value Units Reference
Standard Enthalpy of
_ -1510.4 kJ/mol [12]
Formation (AH_f°)
-1209.32 + 2.50 (at
kJ/mol [16]
298.15 K)
Gibbs Free Energy of
_ -1431.1 kJ/mol [12]
Formation (AG_f°)
Standard Entropy (S°)  66.5 J/(mol-K) [12]
276.69 = 0.80 (at
J/(mol-K) [16]
298.15 K)
Heat Capacity (C_p) 75.1 J/(mol-K) [12]
62.24 (at 298.15 K) J/(mol-K) [16]

Visualizations of Computational Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the typical

workflows and logical relationships in the quantum chemical study of AlFs.
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Computational Workflow for AlFs Property Calculation
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Hierarchy of Theoretical Methods for AlFs Calculations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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